N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C16H18ClNO. It is characterized by the presence of a chloromethyl group attached to a naphthalene ring, which is further connected to a dimethylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide typically involves the chloromethylation of naphthalene derivatives followed by amide formation. One common method involves the reaction of 6-chloromethyl-2-naphthol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base to substitute the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, carboxylic acids, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Material Science: The compound is used in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . The compound may also interact with other cellular pathways, depending on its specific derivatives and modifications .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl acetate: This compound shares the naphthalene core structure but differs in its functional groups, leading to different chemical properties and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with distinct biological activities.
Uniqueness
N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
832102-21-3 |
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Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[6-(chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)15(19)18-14-7-6-12-8-11(10-17)4-5-13(12)9-14/h4-9H,10H2,1-3H3,(H,18,19) |
InChI Key |
QDYPYXXYHITULK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C=C(C=C2)CCl |
Origin of Product |
United States |
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